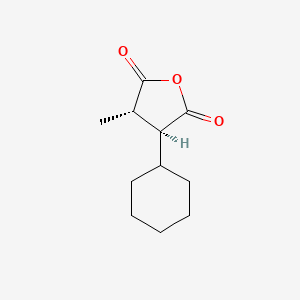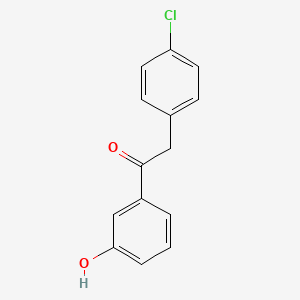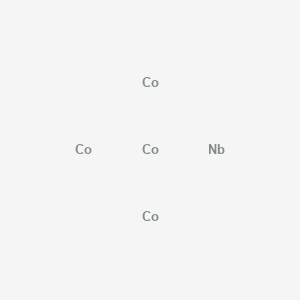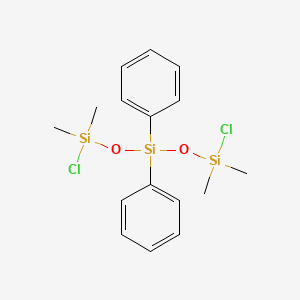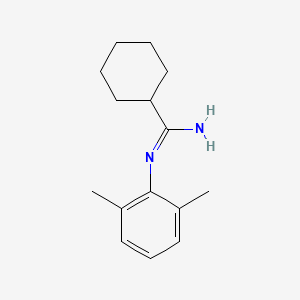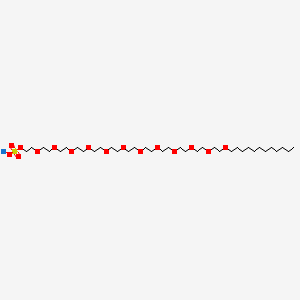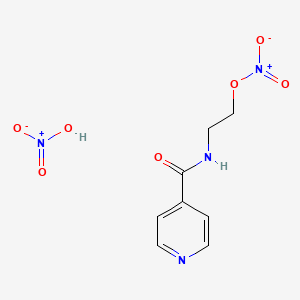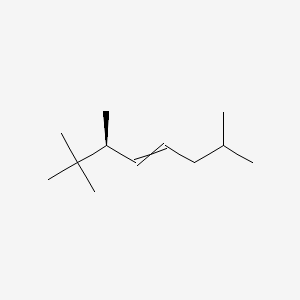
(3S)-2,2,3,7-tetramethyloct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2,2,3,7-tetramethyloct-4-ene is an organic compound characterized by its unique structure, which includes a chiral center at the third carbon. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the chiral center makes this compound optically active, meaning it can rotate plane-polarized light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,2,3,7-tetramethyloct-4-ene can be achieved through various synthetic routes. One common method involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent then reacts with an appropriate aldehyde or ketone to form the desired alkene through a series of steps involving protonation and dehydration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process often includes steps for purification, such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-2,2,3,7-tetramethyloct-4-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.
Substitution: Halogenation reactions, where halogens such as bromine or chlorine are added across the double bond, forming vicinal dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of vicinal dihalides.
Applications De Recherche Scientifique
(3S)-2,2,3,7-tetramethyloct-4-ene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3S)-2,2,3,7-tetramethyloct-4-ene exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the carbon-carbon double bond, converting it to a single bond. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-2,2,3,7-tetramethyloct-4-ene: The enantiomer of the compound, differing only in the configuration at the chiral center.
2,2,3,7-tetramethyloctane: The fully saturated analog without the double bond.
2,2,3,7-tetramethylhex-4-ene: A similar compound with a shorter carbon chain.
Uniqueness
(3S)-2,2,3,7-tetramethyloct-4-ene is unique due to its specific chiral configuration and the presence of the double bond, which imparts distinct chemical reactivity and potential biological activity compared to its analogs and enantiomers.
Propriétés
Numéro CAS |
63865-57-6 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
(3S)-2,2,3,7-tetramethyloct-4-ene |
InChI |
InChI=1S/C12H24/c1-10(2)8-7-9-11(3)12(4,5)6/h7,9-11H,8H2,1-6H3/t11-/m0/s1 |
Clé InChI |
MVLRBEDWKMDLMV-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C=CCC(C)C)C(C)(C)C |
SMILES canonique |
CC(C)CC=CC(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)

